
Benzyl 2-(2-fluorocyclopropyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2-fluorocyclopropyl)acetate is a fluorinated cyclopropyl acetate that has been used in a variety of scientific applications. It is a colorless liquid with a sweet and fruity odor. It is a versatile compound and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(2-fluorocyclopropyl)acetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds. Additionally, it has been used in the synthesis of fluorinated compounds, such as fluorinated aldehydes and ketones, which have been used in the development of new drugs and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl 2-(2-fluorocyclopropyl)acetate is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to a target molecule. This can lead to the formation of a new bond, or the disruption of an existing bond, depending on the structure of the target molecule. Additionally, the compound has been shown to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl 2-(2-fluorocyclopropyl)acetate are not yet fully understood. However, it has been shown to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to act as a proton donor, which can lead to the formation of a new bond, or the disruption of an existing bond, depending on the structure of the target molecule.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using benzyl 2-(2-fluorocyclopropyl)acetate in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it can be used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds. The main limitation of using benzyl 2-(2-fluorocyclopropyl)acetate in lab experiments is its toxicity. The compound is toxic if inhaled or ingested, and should be handled with care.
Zukünftige Richtungen
The potential future directions for the use of benzyl 2-(2-fluorocyclopropyl)acetate are numerous. It could be used in the development of new drugs and agrochemicals, as well as in the synthesis of fluorinated compounds. Additionally, it could be used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds. Additionally, it could be used in the development of new polymers and materials, as well as in the synthesis of new compounds. Finally, it could be used in the development of new catalysts and reagents for use in chemical synthesis.
Synthesemethoden
Benzyl 2-(2-fluorocyclopropyl)acetate can be synthesized from benzyl alcohol and 2-fluorocyclopropanecarboxylic acid. The reaction is carried out in the presence of a base, such as sodium methoxide, and a catalyst, such as palladium on carbon. The reaction proceeds through a nucleophilic addition-elimination reaction, with the addition of the base to the carboxylic acid followed by the elimination of the alcohol. The product is then isolated by distillation and purified by fractional distillation.
Eigenschaften
IUPAC Name |
benzyl 2-(2-fluorocyclopropyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-6-10(11)7-12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJBNHVEHNOUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-fluorocyclopropyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


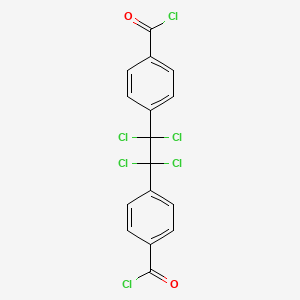
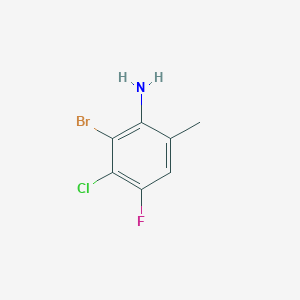






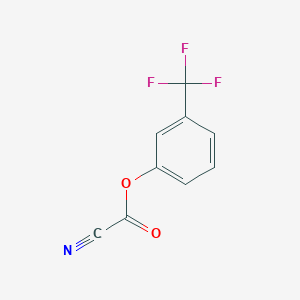
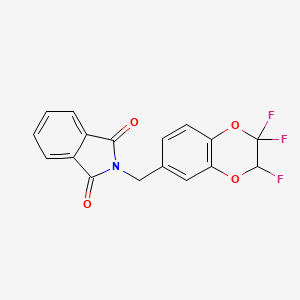
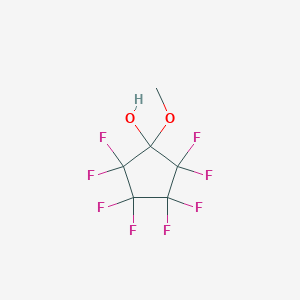

![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)